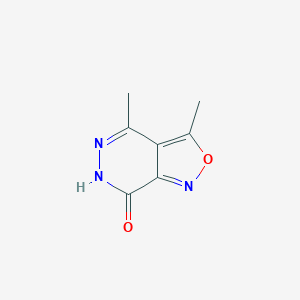

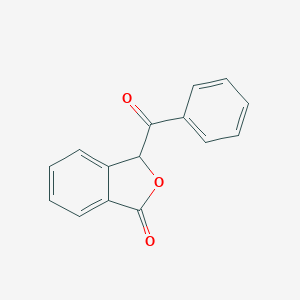

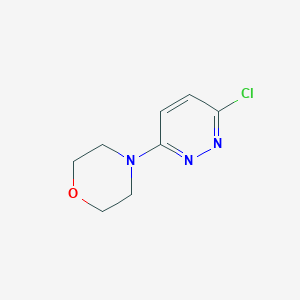

![molecular formula C7H6N2OS B103277 2-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 18678-13-2](/img/structure/B103277.png)

2-methylthieno[3,2-d]pyrimidin-4(3H)-one

Vue d'ensemble

Description

“2-methylthieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential bioactive properties . It is a heteroaromatic system that has been envisioned as a potent bioisosteric analogue of MPC-6827, an anticancer agent .

Synthesis Analysis

Efficient microwave-assisted chemical processes have been applied to the synthesis of an array of novel derivatives of this compound . These processes have been used to create a variety of analogues, with different substituents added to the base structure .

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using X-ray diffraction . In crystals, a tautomeric form with a localized N(1)=C(2) bond is realized .

Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis . For instance, it has been synthesized from 2-amino-1H-pyrrole-3-carbonitriles and aryl nitriles in the presence of potassium t-butoxide .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the conditions used in its synthesis . For example, one of its derivatives is a yellow powder obtained after 60 min at 160 °C .

Applications De Recherche Scientifique

Antitubercular Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones, including 2-methylthieno[3,2-d]pyrimidin-4(3H)-one, have been synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Anticancer Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and synthesized as potential bioactive analogs of MPC-6827, an anticancer agent . These compounds have been tested for their antiproliferative activity on HT-29 and Caco-2, two human colorectal cancer cell lines . Some of these compounds, such as 4a and 4c, exhibited an inhibitory effect similar to MPC-6827 on human colorectal cancer cell proliferation .

Inhibitors of VEGFR-2

New thieno[2,3-d]pyrimidine-derived compounds have been designed and synthesized to target VEGFR-2 . These compounds have been tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells .

Mécanisme D'action

Target of Action

The primary targets of 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one are the phosphoinositide 3-kinase (PI3K) and enhancer of zeste homolog 2 (EZH2) . PI3K plays a crucial role in cellular functions such as growth and survival, while EZH2 is a histone-lysine N-methyltransferase enzyme involved in gene regulation.

Mode of Action

2-Methylthieno[3,2-d]pyrimidin-4(3H)-one acts as an inhibitor of its target enzymes. It has been found to exhibit high potency and selectivity as a PI3K inhibitor . It also shows significant antitumor activity as an EZH2 inhibitor .

Biochemical Pathways

The compound affects the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is a promising new approach for cancer therapy . By inhibiting EZH2, it can also affect the methylation status of histones, thereby influencing gene expression .

Result of Action

The compound’s action results in the inhibition of cell proliferation, particularly in cancer cells. It has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra . In cancer cells, it can induce apoptosis and inhibit cell migration .

Orientations Futures

The future directions for the study of “2-methylthieno[3,2-d]pyrimidin-4(3H)-one” and its derivatives could include further exploration of their bioactive properties, particularly their anticancer and antimycobacterial activities . Additionally, more research could be done to fully understand their mechanism of action .

Propriétés

IUPAC Name |

2-methyl-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAFTUOIPKKJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627516 | |

| Record name | 2-Methylthieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylthieno[3,2-d]pyrimidin-4(3H)-one | |

CAS RN |

18678-13-2 | |

| Record name | 2-Methylthieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.